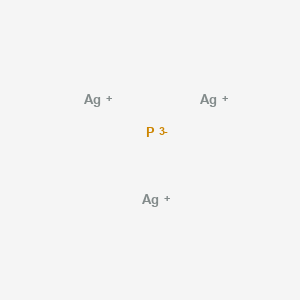
Silver phosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver phosphide is a chemical compound composed of silver and phosphorus. It is known for its unique properties and potential applications in various fields, including catalysis and materials science. The compound typically exists in different stoichiometric forms, such as silver(I) phosphide (Ag₃P) and silver(II) phosphide (AgP₂).
準備方法
Synthetic Routes and Reaction Conditions: Silver phosphide can be synthesized through several methods:
Direct Combination: Silver and phosphorus can be directly combined at high temperatures to form this compound. This method requires careful control of temperature and atmosphere to prevent oxidation.
Reduction of Silver Compounds: Silver compounds, such as silver nitrate, can be reduced in the presence of phosphorus sources like phosphine gas or hypophosphite. This method often requires a reducing agent and controlled reaction conditions to ensure the formation of the desired phosphide.
Organometallic Routes: Organometallic precursors of silver can be reacted with phosphorus-containing ligands to form this compound nanoparticles. This method allows for precise control over particle size and composition.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in controlled environments to ensure purity and consistency. The use of advanced techniques like chemical vapor deposition and plasma-assisted synthesis can enhance the efficiency and scalability of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of silver oxide and phosphorus oxides. These reactions are typically facilitated by oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can yield elemental silver and phosphine gas. Reducing agents such as hydrogen or hydrazine are commonly used in these reactions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups. These reactions often require specific catalysts and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen, hydrazine
Catalysts: Transition metal catalysts for substitution reactions
Major Products:
Oxidation: Silver oxide, phosphorus oxides
Reduction: Elemental silver, phosphine gas
Substitution: Various substituted phosphides depending on the reactants used
科学的研究の応用
Silver phosphide has a wide range of applications in scientific research:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes. Its unique electronic properties make it an effective catalyst for these reactions.
Materials Science: this compound nanoparticles are studied for their potential use in electronic and optoelectronic devices. Their size-dependent properties make them suitable for applications in sensors and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in biomedical applications, such as drug delivery and imaging
Industry: this compound is used in the production of advanced materials and coatings. Its high thermal stability and conductivity make it suitable for use in high-temperature and high-performance applications.
作用機序
The mechanism by which silver phosphide exerts its effects is primarily related to its electronic structure and reactivity. In catalytic applications, this compound facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, this compound can activate hydrogen molecules and facilitate their addition to unsaturated substrates.
類似化合物との比較
Silver phosphide can be compared with other metal phosphides, such as:
Nickel Phosphide (Ni₂P): Known for its catalytic activity in hydrogenation and hydrodesulfurization reactions.
Iron Phosphide (Fe₂P): Used in magnetic materials and as a catalyst in various chemical reactions.
Copper Phosphide (Cu₃P): Studied for its potential use in electronic and optoelectronic devices.
Uniqueness of this compound:
Electronic Properties: this compound has unique electronic properties that make it an effective catalyst and suitable for electronic applications.
Thermal Stability: It exhibits high thermal stability, making it suitable for high-temperature applications.
Biocompatibility: Its potential biocompatibility opens up possibilities for biomedical applications.
特性
IUPAC Name |
trisilver;phosphorus(3-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ag.P/q3*+1;-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSJDTMGIPTVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[Ag+].[Ag+].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.578 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














